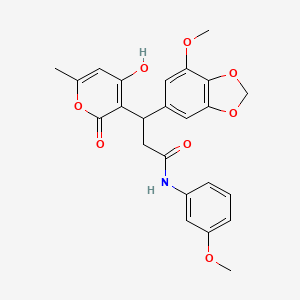
N-(3,4-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy, dichlorophenyl, and dimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 3,4-dichloroaniline with 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, ensures the efficient production of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The compound’s interaction with cellular membranes and proteins also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Propanil (N-(3,4-dichlorophenyl)propanamide): An anilide herbicide used for weed control.
3,4-Dichlorophenyl isocyanate: A chemical intermediate used in organic synthesis.
Uniqueness
N-(3,4-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both ethoxy and dimethyl groups, along with the sulfonamide functionality, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H17Cl2NO3S |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-ethoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-4-22-15-7-8-16(11(3)10(15)2)23(20,21)19-12-5-6-13(17)14(18)9-12/h5-9,19H,4H2,1-3H3 |
InChI Key |
QUIPLWBYYXYLOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11057312.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]quinoxalin-2-amine](/img/structure/B11057316.png)
![4-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-5-(phenylcarbonyl)-1,2-oxazole-3-carboxamide](/img/structure/B11057320.png)
![N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}quinoline-8-sulfonamide](/img/structure/B11057321.png)
![3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone](/img/structure/B11057332.png)
![1-cycloheptyl-6-methyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11057338.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11057339.png)
![3,3-Dimethyl-1-(3,4,5-trimethoxyphenyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B11057359.png)
![4-(3,4-difluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11057366.png)
![Diethyl [1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate](/img/structure/B11057369.png)

![Ethyl 7-(4-ethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11057377.png)
![Cyclopropanecarboxamide, N-[7-[(cyclopropylcarbonyl)amino]-9H-fluoren-2-yl]-](/img/structure/B11057392.png)
